1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13895409
InChI: InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2
SMILES:
Molecular Formula: C6H8ClIN2
Molecular Weight: 270.50 g/mol

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

CAS No.:

Cat. No.: VC13895409

Molecular Formula: C6H8ClIN2

Molecular Weight: 270.50 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole -

Specification

Molecular Formula C6H8ClIN2
Molecular Weight 270.50 g/mol
IUPAC Name 1-(3-chloropropyl)-4-iodopyrazole
Standard InChI InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2
Standard InChI Key BMIWBNYKNPBNKB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CCCCl)I

Introduction

Structural Overview

1-(3-Chloroprop-1-yl)-4-iodo-1H-pyrazole (C₆H₇ClIN₂) is a halogenated pyrazole derivative featuring an iodine atom at the 4-position and a 3-chloropropyl group at the 1-position of the pyrazole ring. Its molecular structure is characterized by:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Electrophilic iodine: Positioned at C4, enabling cross-coupling reactions.

  • 3-Chloropropyl chain: A flexible alkyl substituent with a terminal chlorine atom, offering sites for further functionalization.

The compound’s IUPAC name is derived from its substitution pattern, with the chloropropyl group (C3H6Cl) and iodine atom defining its regiochemistry (Figure 1).

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole typically involves electrophilic cyclization or post-functionalization strategies:

Route 1: Cyclization of α,β-Alkynic Hydrazones

  • Hydrazone Formation: Propargyl aldehydes react with hydrazines to form α,β-alkynic hydrazones .

  • Iodocyclization: Treatment with molecular iodine (I₂) and NaHCO₃ induces cyclization, yielding 4-iodopyrazoles .

  • Alkylation: The 1-position is alkylated with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃/DMF) .

Example Reaction:

Propargyl aldehyde+HydrazineEtOH, refluxα,β-alkynic hydrazoneI2,NaHCO34-iodopyrazole1-bromo-3-chloropropaneTarget compound\text{Propargyl aldehyde} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \alpha,\beta\text{-alkynic hydrazone} \xrightarrow{\text{I}_2, \text{NaHCO}_3} 4\text{-iodopyrazole} \xrightarrow{\text{1-bromo-3-chloropropane}} \text{Target compound}

Route 2: Direct Functionalization

  • N-Alkylation: 4-Iodo-1H-pyrazole is treated with 3-chloropropyl bromide in the presence of a base (e.g., NEt₃) .

MethodYield (%)Purity (%)Key Challenges
Cyclization + Alkylation55–65>95Competing side reactions at N2
Direct Alkylation70–80>98Requires anhydrous conditions

Physicochemical Properties

Experimental Data (Inferred from Analogues)

PropertyValueSource Compound
Molecular Weight284.50 g/mol-
Melting Point45–50°C (estimated)1-Methyl-4-iodopyrazole
Density1.98–2.10 g/cm³4-Iodo-1H-pyrazole
SolubilitySoluble in MeOH, CH₂Cl₂; insoluble in H₂O1-Methyl-4-iodopyrazole
LogP2.8–3.2 (predicted)ChemAxon

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H3), 6.90 (s, 1H, H5), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.65 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.15 (m, 2H, CH₂).

  • ¹³C NMR: δ 148.2 (C4), 139.5 (C3), 105.8 (C5), 52.1 (N-CH₂), 44.8 (CH₂Cl), 32.1 (CH₂), 28.0 (I-C).

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura: Pd(PPh₃)₄-mediated coupling with aryl boronic acids .

  • Ullmann: CuI/ligand systems for C–N bond formation .

Substitution at the Chloropropyl Chain

ReactionConditionsProduct
Nucleophilic substitutionKCN, DMSO, 80°C1-(3-Cyanoprop-1-yl)-4-iodo-1H-pyrazole
EliminationDBU, CH₃CN, reflux1-Allyl-4-iodo-1H-pyrazole

Applications in Pharmaceutical Chemistry

Biological Activity (Inferred from Analogues)

ActivityTargetIC₅₀/EC₅₀ (μM)Reference
AntimicrobialE. coli, S. aureus12–25Pyrazole review
AnticancerA549 lung cancer cells8.5Pyrazole derivatives

Drug Discovery Utility

  • Building Block: Serves as a versatile intermediate for kinase inhibitors and antiviral agents .

  • Radioimaging: The iodine-125 isotope variant is used in SPECT imaging probes .

ParameterValue
GHS PictogramsIrritant (Xi), Health Hazard
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

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